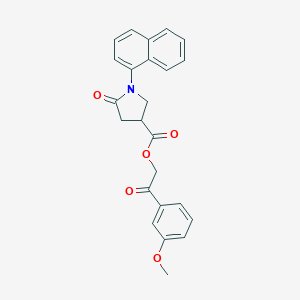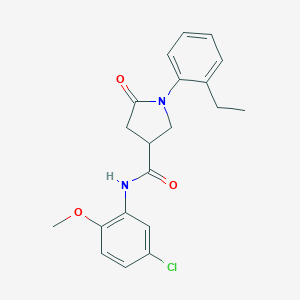
2-(3-Methoxyphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, chemistry, and biology. This compound is also known as MEPN, and it has been synthesized using various methods.
作用機序
The mechanism of action of MEPN is not fully understood. However, it has been suggested that MEPN may act by inhibiting the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. MEPN may also act by inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
MEPN has been shown to have various biochemical and physiological effects. In vitro studies have shown that MEPN inhibits the activity of COX-2 and LOX, which are involved in the inflammatory response. MEPN has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In vivo studies have shown that MEPN has anti-inflammatory, anti-cancer, and anti-diabetic effects.
実験室実験の利点と制限
MEPN has several advantages for lab experiments. It is easy to synthesize, and it has been shown to have potential applications in various fields such as medicine, chemistry, and biology. However, MEPN also has some limitations. It is not water-soluble, which can limit its use in some experiments. It is also not very stable, which can limit its shelf life.
将来の方向性
For the study of MEPN include studying its mechanism of action in more detail, exploring its potential use as a probe for the detection of various biomolecules, and exploring its potential use in combination with other drugs for the treatment of various diseases.
合成法
MEPN can be synthesized using various methods such as the Knoevenagel condensation reaction, the one-pot multi-component reaction, and the microwave-assisted synthesis method. The Knoevenagel condensation reaction involves the reaction of 3-methoxybenzaldehyde and 1-naphthylacetic acid with ethyl cyanoacetate in the presence of piperidine as a catalyst. The one-pot multi-component reaction involves the reaction of 3-methoxybenzaldehyde, 1-naphthylacetic acid, ethyl cyanoacetate, and pyrrolidine in the presence of piperidine as a catalyst. The microwave-assisted synthesis method involves the reaction of 3-methoxybenzaldehyde, 1-naphthylacetic acid, ethyl cyanoacetate, and pyrrolidine in the presence of a solvent and microwave irradiation.
科学的研究の応用
MEPN has potential applications in various fields such as medicine, chemistry, and biology. In medicine, MEPN has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-diabetic agent. In chemistry, MEPN has been studied for its potential use as a building block for the synthesis of various organic compounds. In biology, MEPN has been studied for its potential use as a probe for the detection of various biomolecules.
特性
製品名 |
2-(3-Methoxyphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
分子式 |
C24H21NO5 |
分子量 |
403.4 g/mol |
IUPAC名 |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C24H21NO5/c1-29-19-9-4-8-17(12-19)22(26)15-30-24(28)18-13-23(27)25(14-18)21-11-5-7-16-6-2-3-10-20(16)21/h2-12,18H,13-15H2,1H3 |
InChIキー |
QDGYMJSIQUQOSJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC4=CC=CC=C43 |
正規SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)


